![molecular formula C14H15BrClNO5 B103270 (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol CAS No. 17016-46-5](/img/structure/B103270.png)

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

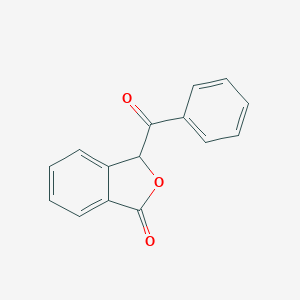

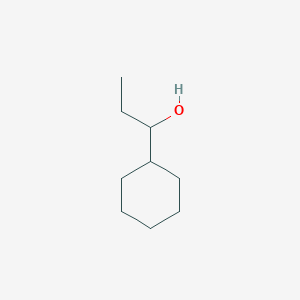

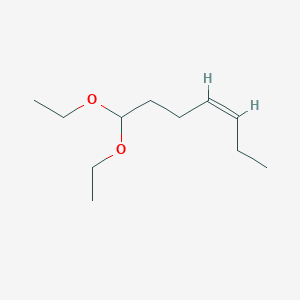

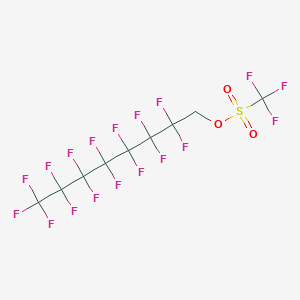

The compound “(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol” is a nucleic acid dye with a molecular weight of 408.62 and a molecular formula of C14H15BrClNO6 .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C14H15BrClNO6 . The presence of bromine and chlorine atoms, along with multiple hydroxyl groups, suggests a complex structure with potential for interesting chemical properties.Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.62 and a molecular formula of C14H15BrClNO6 . More detailed physical and chemical properties, such as melting point or solubility, are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Bacterial LacZ Gene Detection

This compound is commonly used as a chromogenic substrate for the β-galactosidase enzyme. In genetic engineering, it’s utilized to detect the presence of the LacZ gene in bacteria. When β-galactosidase is expressed, it cleaves the compound, resulting in an intense blue color. This is particularly useful in blue-white screening for recombinant colonies .

Histochemical Studies

In histochemistry, this compound helps in the visualization of β-galactosidase activity within tissues. It’s used to stain cells or tissue sections, where the enzyme’s activity is marked by a blue precipitate, allowing researchers to track gene expression patterns .

Bacteriology

In bacteriological research, it serves as an indicator for monitoring the fermentation of carbohydrates, which results in a pH change. This change can be detected visually due to the color change facilitated by the compound when β-galactosidase is active .

Molecular Cloning

During molecular cloning, this compound is used to differentiate between bacteria that have successfully incorporated foreign DNA. The blue color development indicates non-recombinant colonies, while white colonies signify successful DNA insertion .

Enzyme Activity Assays

It is also employed in enzyme assays to measure the activity of β-galactosidase. The intensity of the blue color produced is proportional to the enzyme activity, which can be quantified using spectrophotometry .

Gene Expression Analysis

This compound is instrumental in analyzing gene expression, especially in transgenic organisms. The blue coloration provides a visual confirmation of the expression of the inserted gene, which is often linked to the LacZ reporter gene .

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYJTGDNFZJYFN-MFWXUWBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol | |

CAS RN |

17016-46-5 |

Source

|

| Record name | beta-D-Galactopyranoside, 5-bromo-4-chloro-1H-indol-3-yl 6-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-Methylbenzo[a]pyrene](/img/structure/B103201.png)